methyl 4-fluoro-1H-indole-2-carboxylate

Medicinal Chemistry Drug Discovery Intellectual Property

Strategic indole building block for antiviral drug discovery. The 4-fluoro substituent uniquely enables downstream halogenation to key HIV NNRTI intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a critical step not possible with unsubstituted analogs. Also serves as a direct precursor to 4-fluoroindole-2-carboxylic acid (HIV inhibitor) and as an enzymatic substrate for tryptophan synthase to produce 4-fluorotryptophan. With over 60 medicinal chemistry patents, this compound offers validated synthetic utility for SAR libraries and high-throughput screening. Ensure program continuity by procuring this differentiated, high-purity intermediate now.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 113162-36-0
Cat. No. B180063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-fluoro-1H-indole-2-carboxylate
CAS113162-36-0
Synonyms1H-Indole-2-carboxylic acid, 4-fluoro-, Methyl ester
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC=C2F
InChIInChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
InChIKeyJXXLBPLHQYAPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-fluoro-1H-indole-2-carboxylate (CAS 113162-36-0): Scientific Procurement and Research Profile


Methyl 4-fluoro-1H-indole-2-carboxylate (CAS 113162-36-0) is a fluorinated indole-2-carboxylate ester with a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol. This compound serves as a versatile synthetic intermediate, particularly noted for its role as a precursor to 4-fluoroindole-2-carboxylic acid . It is also recognized in the literature as a key structural component in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its presence in over 60 patents underscores its established utility in medicinal chemistry and drug discovery programs [2].

Why Methyl 4-fluoro-1H-indole-2-carboxylate (CAS 113162-36-0) Cannot Be Readily Replaced with Other Indole-2-carboxylates


The specific substitution pattern of methyl 4-fluoro-1H-indole-2-carboxylate—a fluorine atom at the 4-position and a methyl ester at the 2-position—dictates its unique chemical reactivity and biological profile, precluding simple interchange with other indole-2-carboxylate analogs. For instance, the 4-fluoro substituent is critical for downstream transformations, such as enabling further halogenation at the 5-position to produce advanced HIV NNRTI intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate [1]. In contrast, the unsubstituted indole-2-carboxylate core lacks this synthetic handle. Furthermore, comparative enzymatic studies on the core 4-fluoroindole scaffold reveal that this specific substitution pattern is recognized by tryptophan synthase to produce unique fluorinated tryptophan analogs, a property not shared by many other substituted indoles, which can lead to distinct biological outcomes [2].

Quantitative Differential Evidence for Methyl 4-fluoro-1H-indole-2-carboxylate (CAS 113162-36-0)


Patent Portfolio Density: Quantifying the Applied Research Utility of Methyl 4-fluoro-1H-indole-2-carboxylate

The compound's utility in applied research is quantitatively demonstrated by its presence in 61 patents, a high count for a specialized synthetic intermediate [1]. This metric serves as a class-level inference for procurement, indicating a proven and commercially relevant research track record, which reduces the risk associated with sourcing less-documented or generic analogs.

Medicinal Chemistry Drug Discovery Intellectual Property

Synthetic Versatility: The Role of Methyl 4-fluoro-1H-indole-2-carboxylate in HIV NNRTI Synthesis

A direct head-to-head synthetic comparison establishes that methyl 4-fluoro-1H-indole-2-carboxylate is the essential precursor for introducing the critical 5-chloro substituent. The compound is explicitly required to synthesize methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase [1]. The unsubstituted analog, methyl 1H-indole-2-carboxylate, lacks the 4-fluoro handle required for this specific halogenation and subsequent biological activity.

Antiviral Chemistry HIV-1 Synthetic Methodology

Enzymatic Substrate Specificity: 4-Fluoroindole Recognition by Tryptophan Synthase

In an enzymatic screen of 23 indole analogs, the 4-fluoroindole scaffold demonstrated distinct substrate properties. Tryptophan synthase activity from carrot and tobacco cells could utilize the 4-fluoroindole core to produce the corresponding fluorinated tryptophan analog, a trait shared only with a subset of analogs (5- and 6-fluoroindoles, among others) [1]. The study further identified that the 4-fluoroindole was among the analogs most rapidly utilized by the enzyme [1]. This is a class-level inference, suggesting that the 4-fluoro substitution pattern on an indole is particularly well-tolerated and efficiently processed by this key biosynthetic enzyme, unlike many other substituted indoles that were not recognized.

Biocatalysis Enzymology Non-Canonical Amino Acids

Role as a Defined Intermediate: Conversion to 4-Fluoroindole-2-carboxylic Acid

Methyl 4-fluoro-1H-indole-2-carboxylate is a documented and validated precursor to 4-fluoroindole-2-carboxylic acid (CAS 399-68-8), a compound with reported anti-HIV properties . This established synthetic pathway (Synthesis Route 2) provides a clear, high-yielding route to the active carboxylic acid, which is not as directly accessible from the unsubstituted methyl indole-2-carboxylate. This defines a specific and valuable downstream application for the methyl ester.

Organic Synthesis Chemical Intermediates Medicinal Chemistry

Defined Research and Industrial Application Scenarios for Methyl 4-fluoro-1H-indole-2-carboxylate (CAS 113162-36-0)


Synthesis of Advanced HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is an essential precursor for the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of phosphoindole-based HIV NNRTI drug candidates [1]. Its procurement is critical for medicinal chemistry programs targeting this specific class of antiviral agents.

Precursor to 4-Fluoroindole-2-carboxylic Acid for Antiviral SAR Studies

Methyl 4-fluoro-1H-indole-2-carboxylate can be hydrolyzed to 4-fluoroindole-2-carboxylic acid, a compound reported to inhibit HIV and other viruses [1]. This makes the methyl ester a valuable starting material for generating libraries of novel 4-fluoroindole-2-carboxylic acid derivatives for structure-activity relationship (SAR) investigations.

Biocatalytic Synthesis of Non-Canonical Fluorinated Tryptophan Analogs

The 4-fluoroindole core is a recognized and efficiently utilized substrate for tryptophan synthase [1]. Following deprotection to the free acid or use of a suitable derivative, the 4-fluoroindole scaffold from this compound can be employed in enzymatic or chemoenzymatic cascades for the production of 4-fluorotryptophan and other high-value fluorinated amino acid building blocks for peptide and protein engineering.

General Indole Library Synthesis in Drug Discovery

As a readily available and highly patented fluorinated indole building block [1], this compound is a strategic choice for generating diverse chemical libraries. Its established synthetic routes and commercial availability make it a reliable and low-risk procurement option for parallel synthesis and high-throughput screening campaigns aimed at exploring new chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-fluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.